[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
Overview
Description
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide is a heterocyclic compound that features a fused triazole and triazine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanuric chloride, followed by sulfonation with chlorosulfonic acid. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C, depending on the specific reagents and solvents used .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new sulfonamide derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals .
Medicine
Medicinally, this compound derivatives have shown promise as antimicrobial and anticancer agents. Their ability to inhibit key enzymes involved in disease pathways makes them potential candidates for drug development .
Industry
Industrially, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. This inhibition can disrupt key biological pathways, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
[1,2,4]Triazolo[1,3,5]triazines: These compounds have a similar triazine ring but differ in the arrangement of the triazole ring.
Uniqueness
The uniqueness of [1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide lies in its sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O2S/c5-13(11,12)4-8-3-7-1-6-2-10(3)9-4/h1-2H,(H2,5,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPDHFAWUJOWPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NN2C=N1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664062 | |
Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105216-69-1 | |
Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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